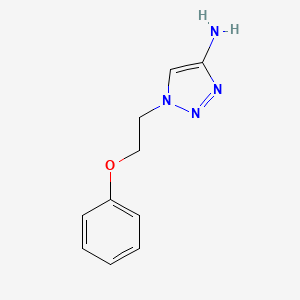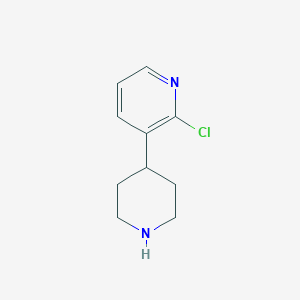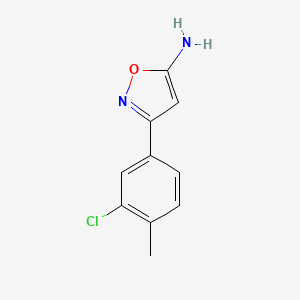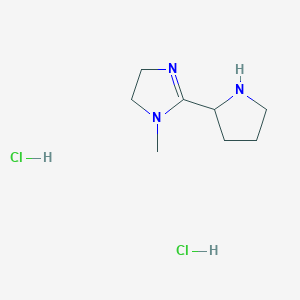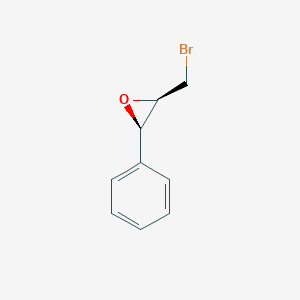
2beta-(Bromomethyl)-3alpha-phenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is a chiral epoxide compound that features a bromomethyl group and a phenyl group attached to an oxirane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane typically involves the reaction of a suitable precursor with a brominating agent. One common method is the bromination of (2R,3S)-2-methyl-3-phenyloxirane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to a more sustainable and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Epoxide Ring Opening: Acidic or basic conditions using reagents such as hydrochloric acid, sulfuric acid, or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Epoxide Ring Opening: Formation of diols or halohydrins.
Oxidation and Reduction: Formation of epoxides or alcohols.
Applications De Recherche Scientifique
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The oxirane ring is highly strained, making it susceptible to ring-opening reactions under both acidic and basic conditions. These reactions enable the compound to interact with various molecular targets and pathways, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2-methyl-3-phenyloxirane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
(2R,3S)-2-(chloromethyl)-3-phenyloxirane: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
(2R,3S)-2-(hydroxymethyl)-3-phenyloxirane: Contains a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
rac-(2R,3S)-2-(bromomethyl)-3-phenyloxirane is unique due to the presence of the bromomethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate for synthesizing a wide range of compounds with diverse functionalities.
Propriétés
Formule moléculaire |
C9H9BrO |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
(2R,3S)-2-(bromomethyl)-3-phenyloxirane |
InChI |
InChI=1S/C9H9BrO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9-/m0/s1 |
Clé InChI |
CBGMFGUNEQKSGF-IUCAKERBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](O2)CBr |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


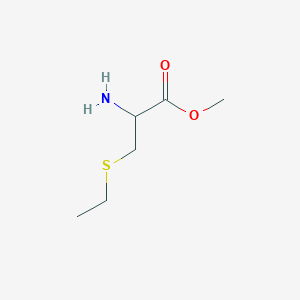
![rac-(1r,4r)-N-methyl-4-[(methylamino)methyl]cyclohexane-1-carboxamidehydrochloride,trans](/img/structure/B13624114.png)

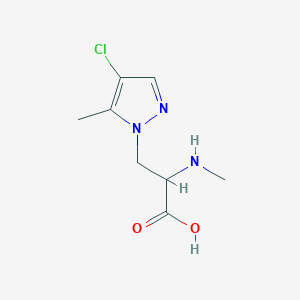

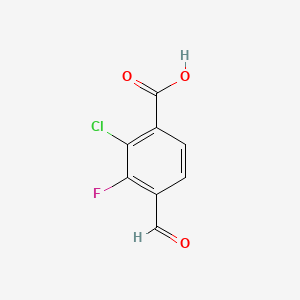
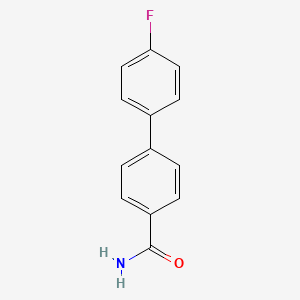

![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
![6-Bromospiro[2.5]octane](/img/structure/B13624160.png)
